3,4,5-triethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
Description
3,4,5-Triethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide is a synthetic benzamide derivative characterized by a triethoxy-substituted benzoyl group linked to a quinoline-containing ethylamine moiety. The triethoxy groups enhance lipophilicity, which may influence pharmacokinetics, while the quinoline core could confer interactions with enzymes or receptors, similar to other heterocyclic compounds .
Properties
CAS No. |
851404-89-2 |
|---|---|
Molecular Formula |
C25H30N2O5 |
Molecular Weight |
438.524 |
IUPAC Name |
3,4,5-triethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C25H30N2O5/c1-5-30-21-14-19(15-22(31-6-2)23(21)32-7-3)24(28)26-11-10-18-13-17-9-8-16(4)12-20(17)27-25(18)29/h8-9,12-15H,5-7,10-11H2,1-4H3,(H,26,28)(H,27,29) |
InChI Key |
NMHKVKKZGAAOCS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCCC2=CC3=C(C=C(C=C3)C)NC2=O |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Ethoxylation of Gallic Acid
The triethoxy benzoyl group is typically derived from gallic acid (3,4,5-trihydroxybenzoic acid). Ethylation proceeds via a three-step process:
- Protection of phenolic -OH groups :
Gallic acid is treated with ethyl bromide in the presence of K₂CO₃ in DMF at 80°C for 12 hr, yielding 3,4,5-triethoxybenzoic acid ethyl ester. - Saponification :
Hydrolysis with NaOH in ethanol/water (1:1) at reflux for 4 hr converts the ester to 3,4,5-triethoxybenzoic acid. - Acid chloride formation :
Reaction with oxalyl chloride (1.2 eq) in anhydrous DCM catalyzed by DMF (1 drop) produces 3,4,5-triethoxybenzoyl chloride.
Table 1: Optimization of Ethoxylation Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Protection | EtBr, K₂CO₃, DMF, 80°C, 12 hr | 92 |
| Saponification | 2M NaOH, EtOH/H₂O, reflux, 4 hr | 85 |
| Chlorination | Oxalyl chloride, DCM, rt, 2 hr | 95 |
Synthesis of 2-(7-Methyl-2-Oxo-1H-Quinolin-3-Yl)Ethylamine
Quinoline Core Assembly via Friedländer Reaction
The 7-methyl-2-oxo-1H-quinoline fragment is synthesized from 3-amino-4-methylacetophenone and ethyl acetoacetate under acidic conditions:
- Cyclocondensation :
A mixture of 3-amino-4-methylacetophenone (1 eq), ethyl acetoacetate (1.2 eq), and conc. H₂SO₄ (2 eq) in ethanol is heated at 100°C for 6 hr, yielding 7-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid ethyl ester. - Decarboxylation :
The ester is heated in diphenyl ether at 250°C for 30 min to remove the carboxylic acid group.
Introduction of Ethylamine Side Chain
The 3-position of the quinoline is functionalized via:
- Bromination :
NBS (1.1 eq) in CCl₄ under radical initiation (AIBN, 0.1 eq) at 80°C introduces a bromine atom at C-3. - Nucleophilic substitution :
Reaction with ethylenediamine (5 eq) in DMF at 120°C for 12 hr yields 2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethylamine.
Table 2: Key Intermediates in Quinoline Synthesis
| Intermediate | Yield (%) | Purity (HPLC) |
|---|---|---|
| 7-Methyl-2-oxo-1,2-dihydroquinoline | 78 | 98.2 |
| 3-Bromo-7-methyl-2-oxo-1H-quinoline | 65 | 95.4 |
| 2-(7-Methyl-2-oxo-1H-quinolin-3-yl)ethylamine | 58 | 97.8 |
Amide Coupling Strategies
Schotten-Baumann Reaction
A classical approach involves reacting 3,4,5-triethoxybenzoyl chloride with the quinoline ethylamine under biphasic conditions:
- Procedure : The acid chloride (1 eq) in DCM is added to a solution of the amine (1.2 eq) and NaOH (3 eq) in water at 0°C. After stirring for 2 hr, the organic layer is separated and concentrated.
- Yield : 72% after recrystallization from EtOH/H₂O.
DCC/HOBt-Mediated Coupling
For higher yields, carbodiimide chemistry is employed:
- Procedure : 3,4,5-Triethoxybenzoic acid (1 eq), HOBt (1.2 eq), and DCC (1.5 eq) in DMF are activated for 1 hr. The quinoline ethylamine (1 eq) is added, and the mixture is stirred at rt for 24 hr.
- Yield : 88% after silica gel chromatography (EtOAc/hexane 1:2).
Table 3: Comparison of Coupling Methods
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Schotten-Baumann | 0°C, aqueous/organic, 2 hr | 72 | 95 |
| DCC/HOBt | rt, DMF, 24 hr | 88 | 99 |
Critical Analysis of Methodologies
Advantages of DCC/HOBt Protocol
- Higher yields : 88% vs. 72% in Schotten-Baumann.
- Reduced side products : Minimal hydrolysis of the acid chloride.
- Scalability : DMF allows for homogeneous reaction conditions.
Limitations in Quinoline Functionalization
- Low regioselectivity : Bromination at C-3 competes with C-1 substitution (15–20% byproducts).
- Amine instability : The ethylamine side chain undergoes partial oxidation during prolonged reactions, necessitating inert atmospheres.
Chemical Reactions Analysis
Types of Reactions
3,4,5-triethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinoline moiety can be reduced to form dihydroquinoline derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or amines in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
3,4,5-triethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The quinoline moiety may interact with enzymes or receptors, modulating their activity. The ethoxy groups can enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structural Differences: Rip-B features a dimethoxy-substituted benzoyl group and lacks the quinoline moiety.
- Synthesis : Synthesized via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield) .
- Properties : Melting point = 90°C; characterized by ¹H/¹³C-NMR (Tables 1 and 2 in ).
- Implications: The methoxy groups may reduce metabolic stability compared to triethoxy substituents.
3,4,5-Trihydroxy-N-[2-(4-Hydroxyphenyl)ethyl]benzamide (THHEB)
- Structural Differences : THHEB replaces triethoxy with trihydroxy groups and uses a simpler phenethylamine chain.
- Biological Activity : Exhibits potent antioxidant activity, with IC₅₀ values of 22.8 μM (DPPH) and 2.5 μM (superoxide radical), outperforming ascorbic acid .
- Implications : Hydroxy groups enhance radical scavenging via hydrogen donation, whereas triethoxy substituents likely reduce polarity and antioxidant capacity. This highlights how substituent choice directly impacts bioactivity .
Nitazoxanide (NTZ)
- Structural Differences: NTZ contains a nitrothiazole ring instead of quinoline and a simpler benzamide backbone.
- Biological Activity : Broad-spectrum antiparasitic agent targeting protozoa (e.g., Cryptosporidium) via interference with pyruvate:ferredoxin oxidoreductase (PFOR) .
- Implications: The quinoline group in the target compound may shift activity toward antimalarial or anticancer targets (e.g., topoisomerase inhibition), whereas NTZ’s nitrothiazole group is critical for its antiparasitic mechanism .
Thiazole/Isoxazole-Benzamide Derivatives
- Structural Differences: Examples include 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-(4-quinazolinylamino)ethyl]benzamide, which incorporates thiazole or isoxazole heterocycles .
- Biological Activity : These derivatives are designed for cancer, viral infections, or thrombosis, with substituents like trifluoromethylpyridine enhancing target affinity .
- Implications: The target compound’s quinoline group may offer unique interactions with DNA or kinases, whereas thiazole/isoxazole derivatives prioritize metabolic stability and enzyme inhibition .
Data Table: Key Properties of Compared Compounds
Research Implications and Gaps
- Triethoxy vs. Methoxy/Hydroxy : The triethoxy groups likely improve blood-brain barrier penetration compared to polar hydroxy groups but may reduce antioxidant efficacy .
- Quinoline Core: This moiety is understudied in the target compound but is associated with DNA intercalation (e.g., chloroquine) or kinase inhibition in other contexts .
- Synthesis Challenges : High-yield routes for similar compounds (e.g., 80% for Rip-B) suggest feasible scalability for the target compound .
Biological Activity
3,4,5-triethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide is a complex organic compound that belongs to a class of quinoline derivatives known for their diverse biological activities. This compound features a benzamide core with ethoxy substituents and a quinoline moiety, which contributes to its pharmacological potential. This article explores the biological activity of this compound, focusing on its synthesis, mechanism of action, and specific biological effects as evidenced by various studies.
- Molecular Formula : C25H30N2O5
- Molecular Weight : 438.5 g/mol
- IUPAC Name : 3,4,5-triethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
- InChI Key : NMHKVKKZGAAOCS-UHFFFAOYSA-N
Synthesis
The synthesis of 3,4,5-triethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide typically involves multiple steps:
- Formation of the Benzamide Core : Reacting 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an amine.
- Synthesis of Quinoline Derivative : Using a Pfitzinger reaction where isatin reacts with an appropriate ketone in the presence of a base.
- Coupling Reaction : The final step involves coupling the benzamide core with the quinoline derivative using a coupling agent like EDCI in the presence of triethylamine.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The quinoline moiety is believed to play a crucial role in binding to these targets, potentially inhibiting enzymes or modulating receptor activity. This interaction may lead to downstream effects in various biological pathways relevant to disease processes.
Antiproliferative Effects
Recent studies have demonstrated significant antiproliferative activity of 3,4,5-triethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide against various cancer cell lines:
| Cell Line | Concentration (µM) | Viability (%) | GI50 (µM) |
|---|---|---|---|
| MDA-MB-231 | 10 | <47 | - |
| PC-3 | 15 | 56 | 28 |
| MRC-5 | 15 | >82 | - |
The compound showed a dose-dependent decrease in cell viability in MDA-MB-231 breast cancer cells and was particularly effective against PC-3 prostate cancer cells with a GI50 value of 28 µM .
Mechanistic Insights
The antiproliferative effects are likely mediated through the degradation of heat shock protein 90 (Hsp90)-dependent client proteins such as cyclin-dependent kinase 4 (CdK4). Inhibition of Hsp90 leads to destabilization and degradation of these client proteins, which is associated with reduced tumor growth and survival .
Case Studies
- Study on Quinoline Derivatives : A study evaluated various quinoline derivatives for their growth-inhibitory potency across multiple cancer cell lines. The results indicated that compounds similar to 3,4,5-triethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide exhibited significant cytotoxicity against breast and prostate cancer cells while sparing normal fibroblast cells (MRC-5) .
- Mechanistic Study on Hsp90 Inhibition : Another research focused on the ability of quinoline derivatives to inhibit Hsp90 activity. It was found that treatment with these compounds led to decreased levels of CdK4 and stabilization of Hsp70 without triggering heat shock response (HSR), indicating a selective targeting mechanism that could be exploited for therapeutic purposes .
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing 3,4,5-triethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide?
The synthesis involves multi-step reactions, including nucleophilic substitution and condensation. Key steps include:
- Coupling of the quinoline moiety : Anhydrous conditions are critical to prevent hydrolysis of intermediates during the coupling of the quinolin-3-yl-ethyl group to the benzamide core .
- Ethoxy group installation : Temperature control (60–80°C) and solvent selection (e.g., DMF or THF) optimize yield during the triethoxy substitution .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) ensures >95% purity .
Q. How can researchers characterize the compound’s purity and structural integrity?
Methodological approaches include:
- Spectroscopy : (δ 7.8–8.2 ppm for quinoline protons), , and HRMS for molecular weight confirmation .
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) to assess purity and detect byproducts .
- Physical properties : Melting point determination (observed range: 148–150°C) and solubility profiling (e.g., soluble in DMSO, sparingly in water) .
Advanced Research Questions
Q. How can researchers validate the proposed dual mechanism of action involving enzyme inhibition and DNA interaction?
Experimental strategies include:
- Enzyme assays : Use recombinant kinases (e.g., EGFR or MAPK) to measure IC values via fluorescence-based ATPase activity assays .
- DNA-binding studies : Employ fluorescence anisotropy or ethidium bromide displacement assays to quantify DNA intercalation .
- Cellular validation : Pair in vitro data with cytotoxicity assays (e.g., MTT on cancer cell lines) to correlate mechanistic activity with biological effects .
Q. What structural modifications could improve the compound’s pharmacokinetics or target selectivity?
Comparative studies with analogs suggest:
- Methoxy-to-ethoxy substitution : Enhances lipophilicity (logP increased by ~0.5 units) and metabolic stability .
- Quinoline modifications : Introducing electron-withdrawing groups (e.g., -CF) at the 7-position may improve target affinity .
- Side-chain optimization : Replacing the ethylene bridge with a propylene group reduces steric hindrance in enzyme binding pockets .
Q. How can researchers address contradictions in reported cytotoxicity data across different cell lines?
Methodological considerations:
- Cell line selection : Use isogenic pairs (e.g., wild-type vs. EGFR-mutant NSCLC) to isolate target-specific effects .
- Assay standardization : Normalize viability assays to account for variations in cell doubling times and drug exposure durations .
- Off-target profiling : Screen against a panel of 50+ kinases to identify confounding interactions .
Critical Analysis of Evidence
- Synthesis Reproducibility : Anhydrous conditions during coupling () are validated by similar protocols in for analogs, but solvent choice (DMF vs. THF) may require optimization for scale-up.
- Mechanistic Discrepancies : DNA intercalation claims () conflict with some analogs in showing no DNA affinity, suggesting context-dependent behavior.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
